molecular formula C9H15ClO B13196355 3-(Chloromethyl)-3-cyclobutyloxolane

3-(Chloromethyl)-3-cyclobutyloxolane

Cat. No.: B13196355
M. Wt: 174.67 g/mol
InChI Key: CXJDMNDUCYTDOE-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-cyclobutyloxolane is an organic compound characterized by a cyclobutyl ring fused to an oxolane ring with a chloromethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-cyclobutyloxolane typically involves the reaction of cyclobutanone with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds through the formation of an intermediate chloromethyl ketone, which then undergoes cyclization to form the desired oxolane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zinc chloride may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-cyclobutyloxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Chloromethyl)-3-cyclobutyloxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential as a building block in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-cyclobutyloxolane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-3-cyclopentyloxolane
  • 3-(Chloromethyl)-3-cyclohexyloxolane
  • 3-(Chloromethyl)-3-cyclopropylmethyloxolane

Uniqueness

3-(Chloromethyl)-3-cyclobutyloxolane is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopentyl and cyclohexyl analogs.

Properties

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

3-(chloromethyl)-3-cyclobutyloxolane

InChI

InChI=1S/C9H15ClO/c10-6-9(4-5-11-7-9)8-2-1-3-8/h8H,1-7H2

InChI Key

CXJDMNDUCYTDOE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2(CCOC2)CCl

Origin of Product

United States

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